molecular formula C11H11NO2 B2496029 5-Propylindoline-2,3-dione CAS No. 131609-60-4

5-Propylindoline-2,3-dione

Cat. No.: B2496029
CAS No.: 131609-60-4
M. Wt: 189.214
InChI Key: FBYONXZHXASRNB-UHFFFAOYSA-N
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Description

5-Propylindoline-2,3-dione is an organic compound with the molecular formula C11H11NO2. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a propyl group at the 5-position of the indoline ring and a dione functionality at the 2,3-positions.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5-propylindoline-2,3-dione, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . Given that this compound is an indole derivative, it is plausible that it may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . Therefore, it is possible that this compound could also impact various biochemical pathways.

Result of Action

Given that indole derivatives are known to exhibit a wide range of biological activities , it is plausible that this compound could have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylindoline-2,3-dione can be achieved through several methods. One common approach involves the reaction of chloral hydrate and 4-propylaniline in the presence of hydrogen chloride, hydroxylamine hydrochloride, and sodium sulfate in water, followed by refluxing. The intermediate product is then treated with sulfuric acid at temperatures ranging from 50 to 80°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Propylindoline-2,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

5-Propylindoline-2,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 5-Propylindoline-2,3-dione is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall pharmacological profile.

Biological Activity

5-Propylindoline-2,3-dione, a derivative of indoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of indoline derivatives known for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The following sections provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including the reduction of indole and the use of catalytic reactions. Its unique structure contributes to its biological activity, particularly the positioning of the propyl group, which can influence its reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing this compound have been tested against lung cancer (A549) and chronic myeloid leukemia (K562) cell lines. Notably, certain analogs showed IC50 values significantly lower than that of imatinib, a standard treatment for chronic myeloid leukemia:

CompoundCell LineIC50 (µM)Comparison to Imatinib
3aA5497.2More potent
3cA5496.4More potent
3dA5497.3More potent
3bK56235.8Less potent

These findings suggest that modifications to the indoline structure can enhance anticancer properties, making them potential candidates for drug development .

2. Antiviral Properties

Indoline derivatives have also been evaluated for their antiviral activity. Studies show that these compounds can inhibit viral replication and reduce cytopathic effects in infected cells. The mechanism often involves interference with viral enzymes or host cell pathways critical for viral life cycles .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in various studies. The compound has shown efficacy in reducing inflammation markers in cellular models exposed to inflammatory stimuli. This activity is crucial for developing treatments for chronic inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Tyrosine Kinase Inhibition: This compound acts as a tyrosine kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.
  • Free Radical Scavenging: Some derivatives demonstrate the ability to scavenge free radicals, providing protective effects against oxidative stress-induced damage in cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

  • Lung Cancer Study: A study evaluated a series of indoline derivatives against A549 cells and identified several compounds with superior potency compared to imatinib. This research emphasizes the importance of structural modifications in enhancing therapeutic efficacy .
  • Oxidative Stress Protection: Another study focused on the protective effects of indoline derivatives on PC12 cells exposed to hydrogen peroxide. These compounds exhibited significant cytoprotective effects by scavenging free radicals .

Future Directions

The future research on this compound should focus on:

  • Structure-Activity Relationship (SAR) Studies: Investigating how different substituents affect biological activity will help design more effective compounds.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.
  • Combination Therapies: Exploring the potential of combining this compound with existing therapies to enhance treatment outcomes in cancer and other diseases.

Properties

IUPAC Name

5-propyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-3-7-4-5-9-8(6-7)10(13)11(14)12-9/h4-6H,2-3H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYONXZHXASRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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